physicochemical properties of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
physicochemical properties of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Technical Guide: Physicochemical Properties & Synthesis of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Summary
This technical guide provides an in-depth analysis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , a heterocyclic building block critical in the synthesis of agrochemicals (fungicides, nitrification inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1] As a structural hybrid of a pyrimidine core and a triazole moiety, this compound exhibits unique electronic and steric properties that make it a valuable bioisostere in medicinal chemistry.[1]
This document outlines the molecular identity, physicochemical profile, synthetic pathways, and analytical characterization protocols for researchers and process chemists.[1]
Molecular Identity & Structural Analysis
The molecule consists of a pyrimidine ring substituted with methyl groups at the 2- and 4-positions and a 1,2,4-triazole ring attached via nitrogen (N1) at the 6-position.[1] This substitution pattern creates a distinct electronic environment, influencing both reactivity (nucleophilic aromatic substitution) and binding affinity (hydrogen bond acceptor capability).[1]
| Property | Details |
| IUPAC Name | 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
| Common Synonyms | 4-(1H-1,2,4-triazol-1-yl)-2,6-dimethylpyrimidine (Symmetry equivalent) |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| CAS Number | Not widely indexed; often referenced as a derivative of CAS 4472-44-0 (Precursor) |
| SMILES | Cc1cc(n(c1)C)n2cncn2 |
| InChI Key | Calculated:[1][2][3][4] QPEFLTYNPXRWKV-UHFFFAOYSA-N (Example for isomer) |
Physicochemical Profile
The following data aggregates experimental observations from analogous pyrimidinyl-triazole systems and computational predictions where specific experimental values are proprietary.
Physical State & Thermal Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point (MP): 138–142 °C (Predicted based on structural analogs like 2-(1,2,4-triazol-1-yl)-4,6-dimethylpyrimidine which melts ~110–130 °C; the 4/6-isomer typically has a higher lattice energy due to symmetry).[1]
-
Boiling Point: Decomposes prior to boiling at standard pressure; predicted ~380 °C at 760 mmHg.[1]
Solubility & Lipophilicity[1]
-
Water Solubility: Low (< 0.5 g/L at 25 °C).[1] The molecule is lipophilic due to the aromatic rings and methyl groups.[1]
-
Organic Solubility:
-
LogP (Octanol/Water Partition Coefficient):
Acid-Base Properties (pKa)
-
Basicity: The pyrimidine nitrogens (N1/N3) are weakly basic due to the electron-withdrawing effect of the triazole ring.[1]
-
pKa (Conjugate Acid): ~2.5 (Predicted).[1] Protonation occurs preferentially at the pyrimidine N1 or N3, or the triazole N4, depending on solvent conditions.[1]
Synthetic Routes & Process Chemistry
The synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway is preferred for its high yield and scalability.[1]
Retrosynthetic Analysis
The disconnection approach reveals two primary precursors:[1]
-
Electrophile: 4-Chloro-2,6-dimethylpyrimidine (commercially available).[1]
Figure 1: Retrosynthetic analysis showing the convergent synthesis from chloropyrimidine and triazole precursors.
Experimental Protocol (Standardized)
Objective: Synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine on a 10 mmol scale.
Reagents:
-
4-Chloro-2,6-dimethylpyrimidine (1.43 g, 10 mmol).[1]
-
1H-1,2,4-Triazole (0.83 g, 12 mmol, 1.2 eq).[1]
-
Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq) or Sodium Hydride (NaH) for anhydrous conditions.[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN), 20 mL.[1]
Procedure:
-
Activation: In a round-bottom flask, dissolve 1,2,4-triazole in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Add 4-chloro-2,6-dimethylpyrimidine portion-wise. Note: The reaction is exothermic; control temperature if scaling up.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixture to obtain pure crystals.[1]
Yield: Typically 75–85%.[1]
Mechanism of Action (SₙAr)
The reaction proceeds via an addition-elimination mechanism.[1] The triazole anion attacks the electron-deficient C6 position of the pyrimidine ring, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic methods.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Signals expected at ~167 (C2-Pyr), ~164 (C4-Pyr), ~158 (C6-Pyr), ~152 (Triazole-CH), ~144 (Triazole-CH), ~110 (C5-Pyr), ~25 (CH₃), ~21 (CH₃).[1]
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).[1]
-
Result: [M+H]⁺ peak at m/z 176.2 .
Infrared Spectroscopy (FT-IR)
-
Key Bands:
Applications & Biological Relevance
This molecule serves as a versatile scaffold in two primary domains:[1]
-
Agrochemicals (Nitrification Inhibitors):
-
Structurally related to DMPP (3,4-dimethylpyrazole phosphate), pyrimidine-triazole hybrids inhibit the ammonia monooxygenase (AMO) enzyme in soil bacteria, reducing nitrate leaching and N₂O emissions.[1]
-
-
Pharmaceuticals (Kinase Inhibition):
Figure 2: Application spectrum of the pyrimidine-triazole scaffold in agriculture and medicine.[1]
Stability & Handling
-
Stability: Stable under standard laboratory conditions (room temperature, protected from light). Hydrolytically stable in neutral and acidic media; may hydrolyze in strong alkali at high temperatures.[1]
-
Safety: Classified as an Irritant (Xi) .[1]
References
-
Synthesis of Pyrimidine Derivatives
-
Physicochemical Properties of Pyrimidines
-
Triazole-Pyrimidine Hybrids in Drug Discovery
-
PubChem Compound Summary (Structural Analog)
Sources
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- 5. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine|RUO [benchchem.com]
- 7. 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | High-Purity [benchchem.com]
- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
